molecular formula C17H19N5O2 B6671574 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6671574
M. Wt: 325.4 g/mol
InChI Key: PHEFNAUWJINASE-BLLLJJGKSA-N
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Description

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound known for its versatile applications in scientific research and industry. This compound, characterized by its intricate structure, is a subject of extensive study due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-21-14(4-6-20-21)16-12(5-9-24-16)10-19-17(23)13-2-3-15-18-7-8-22(15)11-13/h2-4,6-8,11-12,16H,5,9-10H2,1H3,(H,19,23)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEFNAUWJINASE-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The starting materials usually include (2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-ol, which undergoes a series of functional group transformations, such as amidation and cyclization, under controlled conditions of temperature and pH.

Industrial Production Methods: Industrial production scales up the lab synthesis by optimizing reaction conditions and using large-scale reactors. This involves automated processes to ensure the consistent quality and yield of the compound. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically forming oxo-derivatives.

  • Reduction: : Reduction can lead to the formation of amino derivatives.

  • Substitution: : Common in imidazo[1,2-a]pyridine derivatives, where halogen atoms may be replaced by nucleophiles.

Common Reagents and Conditions:

  • Oxidation: : Strong oxidizers like potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as thiols or amines under mild heating conditions.

Major Products: These reactions yield various derivatives such as oxo-compounds, amino derivatives, and substituted imidazo[1,2-a]pyridines, each with unique properties and applications.

Scientific Research Applications

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide has significant implications in various fields:

Chemistry: : Acts as a ligand in coordination chemistry, facilitating the study of metal-organic frameworks. Biology : Utilized in the study of enzyme inhibitors, playing a crucial role in understanding enzymatic pathways. Medicine : Investigated for its potential as an anti-inflammatory and anticancer agent. Industry : Serves as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound's biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets by binding to active sites or allosteric sites, thereby modulating biological pathways. The interaction with molecular targets can lead to downstream effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other compounds in the imidazo[1,2-a]pyridine family, N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique oxolan-pyrazol moiety, which enhances its binding affinity and specificity towards certain biological targets. Similar compounds include:

  • Imidazo[1,2-a]pyridine-3-carboxamides

  • 2-Arylimidazo[1,2-a]pyridines

  • Imidazo[1,2-a]pyridine sulfonamides

This uniqueness makes this compound a valuable compound for research and application in various scientific and industrial domains.

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